3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by their fused, rigid, and planar nitrogen-containing heterocyclic systems that incorporate both pyrazole and pyrimidine rings. This specific compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a selective inhibitor of Discoidin Domain Receptor 1 (DDR1) and its interactions with various biological targets .
The compound has the IUPAC name 3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol, with a molecular formula of C10H13N3O. The molecular weight is approximately 177.23 g/mol . It is classified under organic compounds with significant implications in pharmaceutical research due to its structural characteristics that allow for diverse biological interactions.
The synthesis of 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol typically involves cyclocondensation reactions. One common method includes the reaction of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-biselectrophiles. This approach allows for the formation of the pyrazolo[1,5-a]pyrimidine core followed by subsequent modifications to yield the final alcohol product .
The synthesis can be achieved through several stages:
The molecular structure of 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol features a pyrazolo[1,5-a]pyrimidine moiety linked to a propan-1-ol group. The InChI representation of this compound is as follows:
This structure indicates the presence of nitrogen atoms within the heterocyclic rings and a hydroxyl group attached to the propan chain, which contributes to its biological activity .
Key structural data includes:
3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol participates in various chemical reactions including:
These reactions highlight the versatility of this compound in synthetic organic chemistry and its potential for further functionalization to create derivatives with enhanced biological properties .
The primary mechanism of action for 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol involves its role as an inhibitor of DDR1. This receptor plays a crucial role in cell signaling pathways related to fibrosis and cancer progression.
Research indicates that this compound is orally bioavailable and effectively inhibits phosphoinositide 3-kinase delta (PI3Kδ), influencing cell signaling pathways critical for various cellular processes .
The physical properties include:
Chemical properties include:
Relevant data from studies indicate that the compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.
3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol has significant applications in:
The compound's unique structure allows it to serve as a building block for more complex molecules in drug discovery efforts aimed at enhancing therapeutic efficacy against various diseases .
Privileged scaffolds represent structurally versatile heterocyclic frameworks with demonstrated utility across diverse therapeutic targets. Among these, pyrazolo[1,5-a]pyrimidine has emerged as a preeminent bicycle due to its exceptional capacity for target engagement and pharmacokinetic optimization. Privileged status is conferred by several factors: (1) Synthetic tractability enabling efficient derivatization at multiple positions; (2) Drug-like physicochemical properties including balanced lipophilicity and moderate molecular weight; and (3) Bioisosteric equivalence to purine nucleobases, facilitating interactions with ATP-binding sites and nucleic acid targets [4] [7]. This scaffold's versatility is evidenced by its incorporation into clinical candidates targeting inflammatory diseases, oncology, and infectious disorders. For instance, pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors like CPL302253 achieve sub-nanomolar potency (IC₅₀ = 2.8 nM) with exceptional kinase isoform selectivity [4] [7], while TLR4-TLR4* homodimerization inhibitors such as TH023 demonstrate potent anti-inflammatory effects (IC₅₀ = 0.354 μM in HEK-Blue hTLR4 cells) [2].
Table 1: Therapeutic Applications of Privileged N-Heterocyclic Scaffolds
Heterocyclic Core | Therapeutic Area | Clinical Candidate | Key Pharmacological Feature |
---|---|---|---|
Pyrazolo[1,5-a]pyrimidine | Inflammation | TH023 | TLR4 dimerization inhibitor (IC₅₀ = 0.354 μM) [2] |
Pyrazolo[1,5-a]pyrimidine | Oncology | 16q | ABCB1-mediated MDR reversal (RF = 663 at 10μM) [6] |
Pyrazolo[1,5-a]pyrimidine | Respiratory Disease | CPL302253 | PI3Kδ inhibitor (IC₅₀ = 2.8 nM) [4] |
Morpholine-pyrimidine | PI3K Inhibition | Idelalisib | FDA-approved PI3Kδ inhibitor [4] |
The pyrazolo[1,5-a]pyrimidine nucleus is a 6-5 fused heterocycle exhibiting unique electronic characteristics critical for drug-target interactions. Key structural features include:
Tautomeric Equilibria: The system exists in dynamic equilibrium between two major tautomeric forms (7H and 5H), influencing hydrogen bonding patterns. The 7H tautomer predominates in crystalline states, facilitating N(1)-H···N hydrogen bonds with protein residues [8]. This tautomeric flexibility enables adaptation to diverse binding pockets.
Dipole Moment Orientation: The asymmetric electron distribution creates a substantial dipole moment (∼4.5 D) perpendicular to the fusion axis, enhancing interactions with polar protein environments. This property is exploited in kinase inhibitors where the morpholine-substituted derivatives position the oxygen atom as a key hydrogen bond acceptor toward conserved residues like Lys-833 in PI3Kδ [4] [7].
Electron-Deficient Character: The diazole and pyrimidine rings confer π-deficient properties, facilitating π-π stacking interactions with electron-rich aromatic residues (e.g., tryptophan shelves) and enabling charge-transfer interactions. Molecular docking reveals that the 2-methyl substituent enhances hydrophobic contact with non-polar pockets while minimizing steric hindrance [6] [9].
Table 2: Electronic Properties of Pyrazolo[1,5-a]pyrimidine Substituents
Position | Substituent | Electronic Effect | Conformational Impact |
---|---|---|---|
C2 | Methyl | +I effect, electron-donating | Restricts rotation, enhances planarity |
C3 | Aryl/Electron-withdrawing groups | -M/-I effects | Modulates π-electron delocalization |
C5/C7 | H-bond acceptors (morpholine) | Directional H-bonding | Positions pharmacophores in 3D space |
C6 | Propyl alcohol chain | Amphiphilic character | Enhances water solubility via H-bond donation |
3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol serves as a pivotal building block in medicinal chemistry, primarily due to its bifunctional reactivity and optimized physicochemical profile. Its significance manifests in three key areas:
: The terminal hydroxyl group enables diverse derivatization pathways:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: